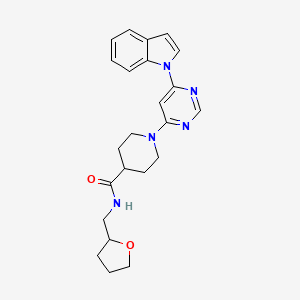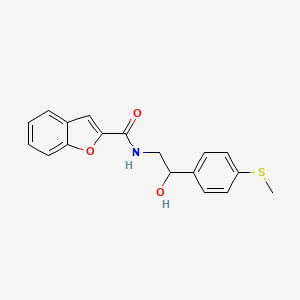![molecular formula C19H14N2O5 B2512542 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 1105244-02-7](/img/structure/B2512542.png)
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: is a complex organic compound that features a combination of furan, oxazole, and indole moieties
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , and they possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives generally work by interacting with their targets and causing changes in their function .
Biochemical Pathways
Indole derivatives can affect a variety of pathways due to their broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” are influenced by its unique structure. This compound is known to interact with several enzymes and proteins, which can modulate its activity and stability. For instance, the indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological activities . The furan and isoxazole rings contribute to the compound’s ability to participate in redox reactions and form stable complexes with metal ions . These interactions can influence the compound’s role in biochemical reactions, including enzyme inhibition or activation, and modulation of protein function.
Cellular Effects
The effects of “this compound” on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the indole moiety can interact with cell surface receptors and intracellular signaling proteins, leading to changes in gene expression and metabolic activity . Additionally, the compound’s ability to form stable complexes with metal ions can affect cellular redox balance and oxidative stress responses . These effects can lead to alterations in cell function, including changes in proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of “this compound” involves several key interactions at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, the indole moiety can interact with enzymes involved in tryptophan metabolism, leading to changes in the levels of metabolites such as indole-3-acetic acid . The furan and isoxazole rings can participate in redox reactions, influencing the activity of redox-sensitive enzymes and proteins . These interactions can result in changes in gene expression, protein function, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other biomolecules. Studies have shown that the compound can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological activities . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for the compound’s use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At higher doses, the compound can induce toxic effects, including oxidative stress, inflammation, and cell death . These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
The metabolic pathways involving “this compound” include interactions with enzymes and cofactors involved in redox reactions and tryptophan metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolic processes can influence the compound’s biological activity and toxicity, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of “this compound” within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can affect its biological activity and toxicity, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of “this compound” is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include strong bases, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, optimizing reaction times, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxazole ring, potentially yielding reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups to the indole or furan rings.
Scientific Research Applications
Chemistry
In chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the indole moiety suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its structure suggests that it may have anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore these possibilities and to develop derivatives with enhanced efficacy and reduced toxicity.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique combination of functional groups allows for the design of materials with tailored properties for specific applications.
Comparison with Similar Compounds
Similar Compounds
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate: Similar structure but lacks the methyl group on the indole ring.
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxopropanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness
The uniqueness of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate lies in its combination of furan, oxazole, and indole moieties, which confer distinct chemical and biological properties. The presence of the methyl group on the indole ring may enhance its bioactivity and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-11-17(13-5-2-3-6-14(13)20-11)18(22)19(23)25-10-12-9-16(26-21-12)15-7-4-8-24-15/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPHWBOFAGZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)
![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)
![methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2512468.png)
![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)


![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)
![1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2512479.png)
![1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2512480.png)
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2512481.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2512482.png)
